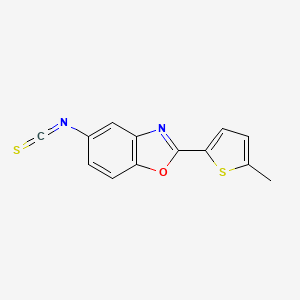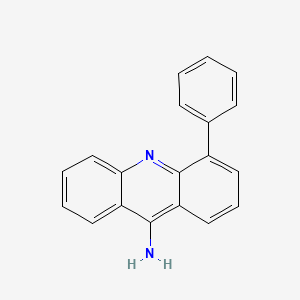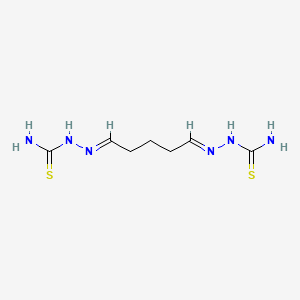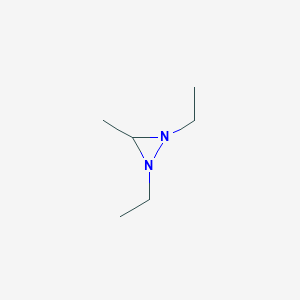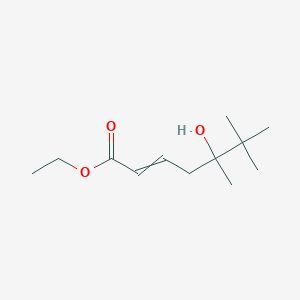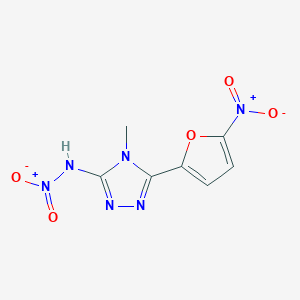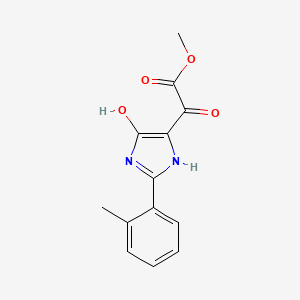
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that includes an imidazole ring, a hydroxy group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with glyoxal in the presence of ammonium acetate to form the imidazole ring. This is followed by esterification with methanol to introduce the methyl ester group. The hydroxy group is then introduced through selective hydroxylation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-hydroxy-2-phenyl-alpha-oxo-1H-imidazole-4-acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 5-hydroxy-2-(2-chlorophenyl)-alpha-oxo-1H-imidazole-4-acetate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
Methyl 5-hydroxy-2-(2-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering unique advantages in specific applications.
Propiedades
Número CAS |
40312-26-3 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
methyl 2-[4-hydroxy-2-(2-methylphenyl)-1H-imidazol-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-7-5-3-4-6-8(7)11-14-9(12(17)15-11)10(16)13(18)19-2/h3-6,17H,1-2H3,(H,14,15) |
Clave InChI |
IGHAVWHVXIYWSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC(=C(N2)C(=O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)
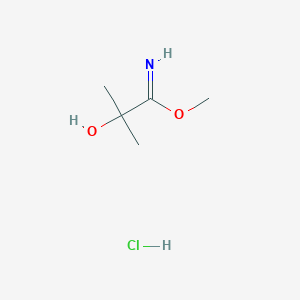
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
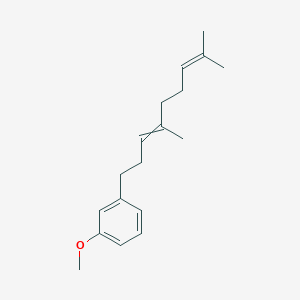
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
